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Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration
routes, and experimental contexts for the use of BMY 14802 in rodent models, based on
preclinical research. Detailed protocols for key behavioral assays are also provided to facilitate
experimental design and execution.

Quantitative Data Summary

The following tables summarize the reported dosages of BMY 14802 used in various rodent
models.

Table 1: BMY 14802 Dosage in Rat Models
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Dosage Range

Model/Assay Administration Route  Key Findings
(mg/kg)
Reversed
Amphetamine- N amphetamine-induced
o 5, 10, 20 Not Specified ] )
Induced Hyperactivity changes in neostriatal
single-unit activity.[1]
Prevented the
i development of
Methamphetamine ) ) )
o 15, 30 Intraperitoneal (i.p.) behavioral
Sensitization S
sensitization to
methamphetamine.[2]
o Antagonized
Latent Inhibition o
) N amphetamine-induced
(Potential 5, 15, 30 Not Specified ) )
] ) disruption of latent
Antipsychotic) o
inhibition.[3]
) Induced aspects of
5-HT Behavioral » .
3-15 Not Specified the 5-HT behavioral
Syndrome
syndrome.[4]
Increased neurotensin
Neurotensin , _ _ concentrations in the
) 35 (daily) Intraperitoneal (i.p.)
Concentration nucleus accumbens
and caudate.[5]
) Reduced the number
Electrophysiology

(Midbrain Dopamine

Neurons)

2.5 - 10 (chronic, 28
days)

Subcutaneous (s.c.)

of spontaneously
active A10 dopamine

neurons.[6]

Dopaminergic

Function

Not Specified

Not Specified

Increased dopamine
turnover and nigral
dopamine neuronal

impulse flow.[7]

Gene Expression
(Striatum)

15 (14 days)

Intraperitoneal (i.p.)

Increased
proenkephalin mMRNA

and decreased
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protachykinin mRNA

levels.[8]

Table 2: BMY 14802 Dosage in Mouse Models

Dosage Range

Model/Assay Administration Route  Key Findings
(mg/kg)
) Attenuated
Amphetamine- N 5 o
o Not Specified Not Specified amphetamine-induced
Induced Hyperactivity o
hyperactivity.[4]
Conditioned Attenuated
Avoidance Not Specified Not Specified conditioned avoidance
Responding responding.[4]

Induced a dose-
Hypothermia Dose-dependent Not Specified dependent
hypothermia.[4]

) Antagonized
Mescaline-Induced N N o
Not Specified Not Specified mescaline-induced

head twitches.[4]

Head Twitches

Generalized to the 8-

Drug Discrimination a OH-DPAT
3-15 Not Specified S
(8-OH-DPAT) discriminative
stimulus.[4]

Experimental Protocols
Amphetamine-Induced Hyperactivity in Rats

This protocol is a general guideline for assessing the effect of BMY 14802 on amphetamine-
induced locomotor hyperactivity, a common preclinical model for screening antipsychotic-like
activity.

Materials:

e Male Sprague-Dawley rats.
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BMY 14802.
d-amphetamine sulfate.

Vehicle for drug dissolution (e.g., saline, distilled water, or a small percentage of a
solubilizing agent like Tween 80).

Locomotor activity chambers equipped with infrared beams.

Syringes and needles for injection.

Procedure:

Habituation: For three consecutive days, place the rats in the locomotor activity chambers for
60 minutes each day to acclimate them to the environment.

Drug Administration: On the test day, administer BMY 14802 (e.g., 5, 10, or 20 mg/kg, i.p.) or
vehicle. The volume of administration should be consistent across all animals (e.g., 1 ml/kg).

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes following BMY 14802
administration.

Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or vehicle.

Data Recording: Immediately place the animals back into the locomotor activity chambers
and record locomotor activity for 60-90 minutes.[1] Activity is typically measured as distance
traveled, ambulations (consecutive beam breaks), or rearing frequency.

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to
observe the time course of the drug effects. Compare the total activity counts between
treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc
tests).

Conditioned Emotional Response (Latent Inhibition) in
Rats
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This protocol outlines the conditioned emotional response (CER) procedure to assess latent
inhibition, a measure of attentional processing that is disrupted in schizophrenia.

Materials:

Male Wistar or Sprague-Dawley rats.

» Conditioning chambers equipped with a grid floor for footshock delivery, a speaker for
auditory stimulus presentation, and a lick tube connected to a water source and a lickometer.

o Atone generator (Conditioned Stimulus - CS).

o Ashock generator (Unconditioned Stimulus - US).

« BMY 14802.

e d-amphetamine (for disruption of latent inhibition).

e Vehicle.

Procedure:

This procedure consists of three main stages:

Stage 1: Pre-exposure

o Water deprive the rats for 23 hours.

o For two consecutive days, place the rats in the conditioning chambers and allow them to lick
for water for a set period (e.g., 15 minutes).

o On the third day, divide the rats into pre-exposed (PE) and non-pre-exposed (NPE) groups.

o Administer BMY 14802 (e.g., 5, 15, or 30 mg/kg) or vehicle prior to the session. To test for
reversal of amphetamine effects, a separate group would receive amphetamine (e.g., 1
mg/kg) with or without BMY 14802 co-administration.
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e Place the PE group in the chambers and present the tone CS (e.g., 80 dB, 2 kHz) for a set
number of trials (e.g., 20 or 40 presentations of 10-second duration with a variable inter-trial
interval). The NPE group is placed in the chambers for the same duration without tone
presentation.

Stage 2: Conditioning

o Twenty-four hours after the pre-exposure stage, all rats are placed back in the conditioning
chambers.

o After a baseline period of licking, present the tone CS, which co-terminates with a mild
footshock US (e.g., 0.5 mA for 0.5 seconds). Repeat for a small number of trials (e.g., 2-5
pairings).

Stage 3: Test

Twenty-four hours after conditioning, place the rats back in the chambers and allow them to
lick for water.

¢ Present the tone CS without the US.

o Measure the suppression of licking during the tone presentation. This is typically calculated
as a suppression ratio: (licks during CS) / (licks during CS + licks in a pre-CS period of the
same duration). A lower suppression ratio indicates greater fear conditioning.

o Expected Outcome: In control animals, the PE group should show a higher suppression ratio
(less suppression of licking) compared to the NPE group, demonstrating latent inhibition.
Antipsychotic drugs are expected to potentiate this effect. In the amphetamine-disruption
model, amphetamine is expected to abolish the difference between PE and NPE groups, and
an effective antipsychotic like BMY 14802 should restore it.[3]

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for BMY 14802

BMY 14802 primarily acts as a sigma-1 (o1) receptor antagonist and a serotonin 5-HT1A
receptor agonist. The following diagram illustrates the potential downstream signaling cascades
affected by BMY 14802's interaction with these receptors.
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Caption: BMY 14802's dual mechanism of action.

Experimental Workflow for Amphetamine-Induced
Hyperactivity Assay

The following diagram outlines the key steps in conducting an amphetamine-induced

hyperactivity study to evaluate the effects of BMY 14802.
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Amphetamine-Induced Hyperactivity Workflow
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Caption: Workflow for assessing BMY 14802's effect on hyperactivity.

Logical Flow of the Latent Inhibition Paradigm

This diagram illustrates the logical progression and group comparisons in a latent inhibition

experiment.
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Latent Inhibition Experimental Logic
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Caption: Logical flow of the latent inhibition experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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